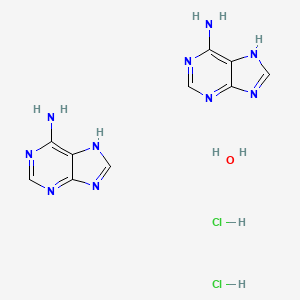

Adenine monohydrochloride hemihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7H-purin-6-amine;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5N5.2ClH.H2O/c2*6-4-3-5(9-1-7-3)10-2-8-4;;;/h2*1-2H,(H3,6,7,8,9,10);2*1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMAPTZLMJWNIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)N.C1=NC2=NC=NC(=C2N1)N.O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the role of adenine in cellular metabolism?

An In-depth Technical Guide on the Core Role of Adenine (B156593) in Cellular Metabolism

Introduction

Adenine is a purine (B94841) nucleobase that is fundamental to a vast array of biochemical processes.[1] While well-known as one of the four primary nucleobases in the nucleic acids DNA and RNA, its roles extend far beyond the storage and transmission of genetic information.[2] For researchers, scientists, and drug development professionals, a deep understanding of adenine's functions is critical, as it lies at the heart of cellular energy transfer, redox reactions, and signal transduction. This guide provides a technical overview of adenine's multifaceted role in cellular metabolism, with a focus on its incorporation into adenosine (B11128) triphosphate (ATP), the cofactors nicotinamide (B372718) adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), and the second messenger cyclic adenosine monophosphate (cAMP).

Adenine as the Core of Cellular Energy: Adenosine Triphosphate (ATP)

The most prominent role of adenine in metabolism is as a structural component of ATP. ATP is the primary energy currency of the cell, storing and transferring chemical energy to power a multitude of biological processes, including muscle contraction, nerve impulse propagation, and chemical synthesis.[1] ATP is a nucleoside triphosphate composed of adenine, a ribose sugar, and three phosphate (B84403) groups.[3] The high-energy bonds between these phosphate groups release a significant amount of energy when hydrolyzed, primarily through the conversion of ATP to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (Pi).

The ATP-ADP Cycle

Cellular respiration and other catabolic processes continuously regenerate ATP from ADP and Pi, ensuring a constant supply of energy. This cyclical process is fundamental to cellular viability.

Caption: The ATP-ADP cycle illustrates the central role of adenine-containing nucleotides in cellular energy transfer.

Quantitative Analysis of Adenine Nucleotides

The concentrations of ATP, ADP, and AMP are critical indicators of a cell's energetic state, often expressed as the adenylate energy charge (AEC). These levels are tightly regulated.[4][5] High-performance liquid chromatography (HPLC) is a common and reliable method for the simultaneous quantification of these nucleotides.[6]

| Adenine Nucleotide | Concentration in Human Capillary Blood (µM)[5] |

| ATP | 1393.1 ± 189 |

| ADP | 254.8 ± 8 |

| AMP | 76.9 ± 20 |

Adenine in Redox Coenzymes: NAD and FAD

Adenine is an integral component of the coenzymes Nicotinamide Adenine Dinucleotide (NAD) and Flavin Adenine Dinucleotide (FAD).[7] These molecules are essential electron carriers in a vast number of metabolic redox reactions.[8] They exist in both oxidized (NAD+, FAD) and reduced (NADH, FADH₂) forms.[9]

-

NAD+/NADH: Derived from niacin (vitamin B3), NAD+ acts as an oxidizing agent, accepting electrons and a hydride ion to become NADH.[7][8] NADH then donates these electrons, primarily to the electron transport chain to drive ATP synthesis.[10]

-

FAD/FADH₂: Derived from riboflavin (B1680620) (vitamin B2), FAD accepts two hydrogen atoms (each with an electron) to become FADH₂.[7] Like NADH, FADH₂ is a crucial electron donor in oxidative phosphorylation.[11]

Role in the Electron Transport Chain (ETC)

NADH and FADH₂, generated during glycolysis and the citric acid cycle, transfer their high-energy electrons to the ETC located in the inner mitochondrial membrane. This process drives the pumping of protons, creating a gradient that ATP synthase uses to produce the bulk of the cell's ATP.[10][11]

References

- 1. What is Adenine used for? [synapse.patsnap.com]

- 2. modernbio.com [modernbio.com]

- 3. Adenine - Wikipedia [en.wikipedia.org]

- 4. Determination of Adenine Nucleotide Concentrations in Cells and Tissues by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advancements in Adenine Nucleotides Extraction and Quantification from a Single Drop of Human Blood | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. EdTech Books [books.byui.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 10. Khan Academy [khanacademy.org]

- 11. tutorchase.com [tutorchase.com]

An In-depth Technical Guide to Adenine Monohydrochloride Hemihydrate for Researchers and Drug Development Professionals

An authoritative overview of the chemical structure, physicochemical properties, and biological significance of adenine (B156593) monohydrochloride hemihydrate, a key molecule in biochemical research and pharmaceutical development.

Adenine monohydrochloride hemihydrate is the hydrochloride salt of adenine, a fundamental purine (B94841) nucleobase. As a constituent of nucleic acids (DNA and RNA) and energy-rich molecules like adenosine (B11128) triphosphate (ATP), adenine is central to numerous biological processes.[1][2] This technical guide provides a comprehensive analysis of the chemical structure and properties of its monohydrochloride hemihydrate form, alongside relevant experimental protocols and its role in cellular signaling, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a white to off-white crystalline powder.[3] The chemical structure consists of an adenine molecule protonated at one of the ring nitrogen atoms, a chloride ion for charge neutrality, and a half-molecule of water of hydration per molecule of the salt.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6055-72-7 | [2] |

| Molecular Formula | C₅H₅N₅·HCl·½H₂O | [2] |

| Molecular Weight | 189.60 g/mol | [2] |

| Melting Point | 289-291 °C (decomposes) | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Soluble in water. | N/A |

Experimental Data

Crystallographic Data

Spectroscopic Data

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum of adenine hydrochloride (a closely related compound) in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) typically shows distinct signals corresponding to the protons in the purine ring system and the exocyclic amino group. The chemical shifts are influenced by the solvent and the protonation state of the molecule.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the synthesis of adenine followed by its conversion to the hydrochloride salt and subsequent crystallization from an aqueous solution. One documented method involves the reaction of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in a mixture of phosphorus oxychloride (POCl₃) and water. The resulting crude adenine is then purified by crystallization.[4]

Protocol for Crystallization:

-

Suspend the crude adenine cake in hot water.

-

Filter the hot solution to remove any insoluble materials.

-

Allow the filtrate to cool to approximately 45 °C.

-

Seed the solution with crystals of adenine hydrochloride hemihydrate.

-

Cool the seeded solution to 25 °C over a period of 4 hours.

-

Age the solution at 0 °C for 18 hours to promote complete crystallization.

-

Collect the solid product by filtration.

-

Wash the collected solid with a cold mixture of isopropyl alcohol and water (3:1).

-

Dry the product in vacuo at 75 °C to a constant weight.[4]

A generalized workflow for the synthesis and characterization of this compound is depicted below.

Biological Activity and Signaling Pathways

Adenine, and by extension its hydrochloride salt, is a biologically active molecule that primarily functions as an agonist for adenosine receptors.[5] There are four known subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃), all of which are G protein-coupled receptors (GPCRs).[5] Adenine exhibits a notable affinity for the A₁ adenosine receptor.[6]

Adenosine A₁ Receptor Signaling Pathway

Activation of the A₁ adenosine receptor by an agonist like adenine initiates a cascade of intracellular events.[7] The A₁ receptor is primarily coupled to inhibitory G proteins (Gᵢ/Gₒ).[5]

Key steps in the A₁ adenosine receptor signaling pathway:

-

Agonist Binding: Adenine binds to the extracellular domain of the A₁ adenosine receptor.

-

G-protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gᵢ/Gₒ protein. The G protein releases its bound GDP and binds GTP, causing the dissociation of the α subunit from the βγ subunit.

-

Inhibition of Adenylyl Cyclase: The activated Gαᵢ subunit inhibits the enzyme adenylyl cyclase.[1]

-

Reduction of cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1]

-

Downstream Effects: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn affects the phosphorylation state and activity of various downstream target proteins, including ion channels and transcription factors.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, such as activating inwardly rectifying potassium (GIRK) channels and inhibiting N-type calcium channels.[7]

The signaling cascade initiated by the activation of the A₁ adenosine receptor is illustrated in the diagram below.

Applications in Research and Drug Development

This compound serves as a crucial reagent in various research applications:

-

Biochemical and Molecular Biology Research: It is widely used in the preparation of culture media and as a precursor in the biosynthesis of nucleic acids and other adenine-containing compounds.

-

Drug Discovery and Development: As an adenosine receptor agonist, it and its derivatives are valuable tools for studying the physiological and pathological roles of these receptors. The development of selective agonists and antagonists for adenosine receptors is an active area of research for conditions such as cardiac arrhythmias, inflammation, pain, and neurodegenerative diseases.[6]

Conclusion

This compound is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined chemical structure and properties, coupled with its fundamental role in biological systems as an adenosine receptor agonist, make it an indispensable tool for research and a potential starting point for the development of novel therapeutics. A thorough understanding of its characteristics and the signaling pathways it modulates is essential for its effective application in the laboratory and in the pursuit of new drug candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. Adenine hydrochloride hemihydrate | 6055-72-7 [chemicalbook.com]

- 3. Adenine hydrochloride | C5H6ClN5 | CID 76219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN106749253A - A kind of chemical synthesis process of adenine - Google Patents [patents.google.com]

- 5. Focusing on Adenosine Receptors as a Potential Targeted Therapy in Human Diseases [mdpi.com]

- 6. Frontiers | A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? [frontiersin.org]

- 7. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

The Genesis of a Cornerstone: An In-depth Technical Guide to the Discovery and History of Adenine

For Immediate Release

A deep dive into the historical and scientific journey of adenine (B156593), this whitepaper serves as a technical guide for researchers, scientists, and drug development professionals. From its initial isolation to the elucidation of its multifaceted roles in genetics, energy metabolism, and cellular signaling, we trace the critical discoveries that have established adenine as a fundamental biomolecule. This document provides structured data, detailed experimental methodologies, and visual representations of key biological processes to offer a comprehensive understanding of adenine's significance.

Early Discovery and Structural Elucidation

The story of adenine begins in the late 19th century with the pioneering work of German biochemist Albrecht Kossel. In 1885, Kossel isolated adenine from beef pancreas, naming it after the Greek word "aden," meaning gland.[1][2] His work, which involved the meticulous extraction and purification of "nucleins," laid the groundwork for identifying the fundamental components of nucleic acids.[3][4] For this and his broader contributions to understanding the chemical composition of nucleic acids, Kossel was awarded the Nobel Prize in Physiology or Medicine in 1910.[5][6]

Following its discovery, the chemical structure of adenine was determined and its synthesis was achieved by another luminary of German chemistry, Hermann Emil Fischer. Fischer's research on purines, a class of nitrogen-containing heterocyclic compounds to which adenine belongs, was groundbreaking.[7] He not only confirmed the structure of adenine but also synthesized it and numerous other purine (B94841) derivatives, including caffeine (B1668208) and theobromine.[8][9] This work, which was instrumental in establishing the field of biochemistry, earned Fischer the Nobel Prize in Chemistry in 1902.[8][10]

Key Historical Milestones

| Year | Scientist(s) | Key Contribution | Citation(s) |

| 1885 | Albrecht Kossel | First isolation of adenine from beef pancreas. | [1][2][6] |

| 1897 | Emil Fischer | Published the correct structural formula for adenine and other purines. | [11] |

| 1902 | Emil Fischer | Awarded the Nobel Prize in Chemistry for his work on sugar and purine syntheses. | [8] |

| 1910 | Albrecht Kossel | Awarded the Nobel Prize in Physiology or Medicine for his work on the chemical composition of nucleic acids. | [5][6] |

| 1929 | Karl Lohmann | Discovered Adenosine Triphosphate (ATP) in muscle and liver extracts. | [12][13][14][15] |

| 1941 | Fritz Lipmann | Proposed ATP as the primary energy-carrying molecule in the cell. | [13][14][16] |

| 1948 | Alexander Todd | First laboratory synthesis of ATP. | [13][14][17] |

| Late 1940s | Erwin Chargaff | Established rules of base pairing (A=T and G=C) in DNA. | [18] |

| 1970s | Identification of ATP as a neurotransmitter, leading to the concept of purinergic signaling. | [19] |

Physicochemical Properties of Adenine

Adenine is a white, crystalline powder with the chemical formula C₅H₅N₅.[20][21] Its stability and specific chemical properties are fundamental to its biological functions.

| Property | Value | Citation(s) |

| Molar Mass | 135.13 g/mol | - |

| Appearance | White to light yellow, crystalline solid | [20][21][22] |

| Melting Point | 360 to 365 °C (decomposes) | [1][20][21] |

| Density | 1.6 g/cm³ | [1][20][21] |

| Solubility in Water | 0.103 g/100 mL | [1][20] |

| Acidity (pKa) | 4.15, 9.80 | [1][20] |

| Standard Enthalpy of Formation (ΔfH⦵298) | 96.9 kJ/mol | [1] |

Adenine as a Fundamental Unit of Heredity

The recognition of adenine as a key component of genetic material was a pivotal moment in the history of molecular biology. Albrecht Kossel's initial work demonstrated that adenine was a constituent of nucleic acids.[4][5][6] However, it was the meticulous experiments of Erwin Chargaff in the late 1940s that provided a crucial insight into the structure of DNA.

Chargaff's Rules and the Structure of DNA

Chargaff's experiments were instrumental in disproving the prevailing "tetranucleotide hypothesis," which suggested that the four nucleic acid bases were present in equal amounts. His findings, now known as Chargaff's rules, were critical for the eventual discovery of the DNA double helix.[18]

Chargaff's Rules:

-

The amount of adenine is equal to the amount of thymine (B56734) (A=T).[18]

-

The amount of guanine (B1146940) is equal to the amount of cytosine (G=C).[18]

-

The composition of DNA varies from one species to another.[23]

These rules strongly suggested a specific pairing of bases, which was a fundamental clue for James Watson and Francis Crick in their development of the double helix model of DNA.[24] In this model, adenine on one strand forms two hydrogen bonds with thymine on the opposing strand, contributing to the stability of the DNA molecule.[1][25][26] In RNA, adenine pairs with uracil.[1][25]

Experimental Protocol: Chargaff's Paper Chromatography

Chargaff developed a novel paper chromatography technique to separate and quantify the nucleotide bases from DNA samples.[24][27]

Methodology:

-

DNA Isolation: DNA was isolated from various biological sources, such as different tissues from the same organism and from different species.[24]

-

Acid Hydrolysis: The isolated DNA was treated with a strong acid to break it down into its constituent purine (adenine, guanine) and pyrimidine (B1678525) (cytosine, thymine) bases.

-

Paper Chromatography: The resulting mixture of bases was spotted onto a sheet of chromatography paper. The edge of the paper was then dipped into a solvent, which would travel up the paper by capillary action.

-

Separation: As the solvent moved up the paper, it carried the different bases at different rates, leading to their separation into distinct spots.

-

Quantification: The separated base spots were cut out, and the amount of each base was determined by its ultraviolet absorption spectrum using a UV spectrophotometer.[24][27]

Adenine's Central Role in Cellular Energetics: ATP

In 1929, a monumental discovery was made independently by Karl Lohmann and by Cyrus Fiske and Yellapragada Subbarow, who isolated a molecule from muscle extracts that would later be identified as Adenosine Triphosphate (ATP).[12][13][17][28] ATP is a nucleotide composed of adenine, a ribose sugar, and a chain of three phosphate (B84403) groups.[16][29]

It was Fritz Lipmann who, in 1941, proposed that ATP is the universal "energy currency" of the cell, a concept that is now a cornerstone of biochemistry.[13][14][16] ATP captures the chemical energy released from the breakdown of food and transfers it to fuel a vast array of cellular processes, including muscle contraction, nerve impulse propagation, and chemical synthesis.[16][26][30] The energy is stored in the high-energy phosphoanhydride bonds linking the phosphate groups.[29][30] When the terminal phosphate bond is broken by hydrolysis, energy is released, converting ATP to Adenosine Diphosphate (ADP).[16]

Adenine in Cellular Signaling: The Dawn of Purinergic Signaling

Beyond its roles in genetics and metabolism, adenine-based molecules are also critical extracellular signaling agents. The concept of "purinergic signaling" emerged from the discovery that ATP and its breakdown product, adenosine, can act as neurotransmitters and signaling molecules that regulate a wide range of physiological processes.[19][31]

The initial observations date back to 1929, when Drury and Szent-Györgyi noted the potent effects of adenine compounds on the heart and blood vessels.[32][33] However, it was not until the 1970s that ATP was formally proposed as a neurotransmitter in non-adrenergic, non-cholinergic nerves.[19] This led to the identification and classification of purinergic receptors into two main families: P1 receptors, which are activated by adenosine, and P2 receptors, which are activated by ATP and ADP.[19]

Simplified Adenosine (P1) Signaling Pathway

Adenosine, acting through G protein-coupled P1 receptors (e.g., A1, A2A, A2B, A3), modulates the activity of adenylyl cyclase, which in turn affects the intracellular concentration of the second messenger cyclic AMP (cAMP). For example, activation of the A1 receptor typically leads to the inhibition of adenylyl cyclase, reducing cAMP levels and downstream signaling events.

References

- 1. Adenine - Wikipedia [en.wikipedia.org]

- 2. From poop to pus: Friedrich Miescher, Albrecht Kossel and the discovery of DNA — Genetics Unzipped [geneticsunzipped.com]

- 3. anec.org [anec.org]

- 4. Albrecht Kossel | Nobel Prize, Physiology/Medicine & Biochemistry | Britannica [britannica.com]

- 5. LabXchange [labxchange.org]

- 6. Albrecht Kossel - Wikipedia [en.wikipedia.org]

- 7. Emil Fischer | The Franklin Institute [fi.edu]

- 8. encyclopedia.com [encyclopedia.com]

- 9. Emil Fischer - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]

- 12. Karl Lohmann [nndb.com]

- 13. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 14. testbook.com [testbook.com]

- 15. proprep.com [proprep.com]

- 16. britannica.com [britannica.com]

- 17. ATP Definition and Importance in Metabolism [thoughtco.com]

- 18. Chargaff's rules - Wikipedia [en.wikipedia.org]

- 19. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 20. Adenine: Structure, Functions & Key Roles in Chemistry [vedantu.com]

- 21. Adenine Structure - Properties, and Biological Functions [pw.live]

- 22. Adenine | 73-24-5 [chemicalbook.com]

- 23. Chargaff's Rules Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 24. biologyexams4u.com [biologyexams4u.com]

- 25. Adenine [bionity.com]

- 26. What is Adenine used for? [synapse.patsnap.com]

- 27. study.com [study.com]

- 28. acs.org [acs.org]

- 29. byjus.com [byjus.com]

- 30. ATP synthesis and storage - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Frontiers | Purinergic Signalling: Therapeutic Developments [frontiersin.org]

- 32. researchgate.net [researchgate.net]

- 33. taylorfrancis.com [taylorfrancis.com]

Adenine: A Comprehensive Technical Guide to its Natural Sources and Endogenous Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenine (B156593), a fundamental purine (B94841) nucleobase, is indispensable for a multitude of biological processes, serving as a cornerstone for genetic information storage in DNA and RNA, and as a critical component of the universal energy currency, adenosine (B11128) triphosphate (ATP). Its derivatives are also key players in cellular signaling and as cofactors in enzymatic reactions. A thorough understanding of both its exogenous sources and endogenous synthesis is paramount for researchers in molecular biology, pharmacology, and drug development. This guide provides an in-depth technical overview of the natural occurrence of adenine in various foodstuffs and the intricate cellular pathways governing its de novo and salvage biosynthesis. Detailed experimental methodologies for adenine quantification and the study of its synthesis are presented, alongside visual representations of key pathways and workflows to facilitate comprehension and application in a research setting.

Natural Sources of Adenine

Adenine is ubiquitous in virtually all food sources due to its presence in the nucleic acids of all living organisms. However, the concentration of adenine and other purines can vary significantly. For individuals with metabolic disorders related to purine metabolism, such as hyperuricemia and gout, knowledge of the purine content in food is of clinical importance. The following tables summarize the adenine and total purine content in a variety of common foodstuffs. Data is presented as mg per 100g serving. It is important to note that purine content can be influenced by factors such as the specific cut of meat, cooking methods, and processing.[1]

Quantitative Data on Adenine and Purine Content in Foods

Table 1: Adenine and Hypoxanthine (B114508) Content in Various Animal-Based Foods (mg/100g)

| Food Source | Adenine (mg/100g) | Hypoxanthine (mg/100g) |

| Chicken Intestine | 134.6 | 66.8 |

| Cow Intestine | 81.7 | 124.5 |

| Goat Intestine | 92.3 | 110.2 |

| Cow Lung | 88.9 | 75.4 |

| Beef | 65.8 | 150.1 |

Source: Adapted from a study on purine content in Indonesian foods.[1]

Table 2: Adenine and Hypoxanthine Content in Various Plant-Based Foods (mg/100g)

| Food Source | Adenine (mg/100g) | Hypoxanthine (mg/100g) |

| String Beans | 45.2 | 10.1 |

| Cauliflower | 30.5 | 25.3 |

| Soybeans | 28.7 | 22.6 |

| Melinjo Leaves | 25.9 | 8.7 |

Source: Adapted from a study on purine content in Indonesian foods.[1]

Table 3: Total Purine Content in Selected Foods (mg/100g)

| Food Category | Food Item | Total Purines (mg/100g) |

| Meat & Poultry | Beef, loin | 110 |

| Chicken, breast | 175 | |

| Pork, loin | 145 | |

| Lamb, shoulder | 140 | |

| Fish & Seafood | Anchovies, canned | 411 |

| Sardines, in oil | 480 | |

| Tuna, light, canned in oil | 142 | |

| Salmon, pink, canned | 170 | |

| Vegetables | Asparagus | 23 |

| Spinach | 57 | |

| Mushrooms | 58 | |

| Legumes | Lentils, dried | 127 |

| Beans, kidney, dried | 128 |

Note: Total purine content is often reported as uric acid equivalents.

Endogenous Production of Adenine

Cells can synthesize purine nucleotides, including those containing adenine, through two primary pathways: the de novo synthesis pathway and the salvage pathway.

De Novo Biosynthesis of Purines

The de novo pathway constructs the purine ring from simpler precursor molecules. This process is energetically expensive and involves a series of enzymatic steps. The initial product of this pathway is inosine (B1671953) monophosphate (IMP), which then serves as a precursor for the synthesis of adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).

The key steps in the de novo synthesis of IMP are:

-

Activation of Ribose-5-phosphate (B1218738): The pathway begins with the conversion of ribose-5-phosphate to 5-phosphoribosyl-1-pyrophosphate (PRPP).

-

Commitment Step: PRPP is then converted to 5-phosphoribosylamine. This is the rate-limiting step of the pathway.

-

Purine Ring Assembly: A series of reactions add atoms from glycine, formate (B1220265) (carried by tetrahydrofolate), glutamine, aspartate, and carbon dioxide to build the imidazole (B134444) and then the pyrimidine (B1678525) rings of the purine structure, ultimately forming IMP.

From IMP, two additional enzymatic steps are required to synthesize AMP.

Purine Salvage Pathway

The salvage pathway is a more energy-efficient mechanism that recycles purine bases (adenine, guanine (B1146940), and hypoxanthine) and nucleosides derived from the degradation of nucleic acids and nucleotides. This pathway is particularly important in tissues that have a limited capacity for de novo synthesis.

There are two key enzymes in the purine salvage pathway:

-

Adenine phosphoribosyltransferase (APRT): This enzyme catalyzes the reaction between adenine and PRPP to form AMP.

-

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This enzyme salvages hypoxanthine and guanine by converting them to IMP and GMP, respectively. IMP can then be converted to AMP.

Experimental Protocols

Quantification of Adenine in Biological Samples by HPLC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of adenine in biological matrices such as plasma, cell lysates, or tissue homogenates.

3.1.1. Materials and Reagents

-

High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

-

C18 reverse-phase HPLC column

-

Adenine analytical standard

-

Stable isotope-labeled internal standard (e.g., ¹³C₅-adenine)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium (B1175870) formate

-

Ultrapure water

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

3.1.2. Procedure

-

Sample Preparation (Protein Precipitation): a. To 50 µL of the sample (e.g., plasma, cell lysate), add 150 µL of ice-cold acetonitrile containing the internal standard. b. Vortex vigorously for 1 minute to precipitate proteins. c. Centrifuge at >14,000 x g for 10 minutes at 4°C. d. Carefully transfer the supernatant to a new tube. e. For cleaner samples, the supernatant can be filtered through a 0.22 µm syringe filter into an HPLC vial.

-

Chromatographic Separation: a. Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water. b. Mobile Phase B: Acetonitrile with 0.1% formic acid. c. Gradient Elution: A suitable gradient from low to high organic phase (Mobile Phase B) is used to separate adenine from other matrix components. The exact gradient will depend on the specific column and HPLC system. d. Flow Rate: Typically 0.2-0.5 mL/min. e. Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.

-

Mass Spectrometric Detection: a. Ionization Mode: Electrospray ionization (ESI) in positive ion mode. b. Detection Mode: Multiple Reaction Monitoring (MRM). c. MRM Transitions: Monitor specific precursor-to-product ion transitions for adenine and its internal standard. For adenine, a common transition is m/z 136 -> 119.

-

Quantification: a. Generate a standard curve by analyzing known concentrations of adenine standard. b. Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the standards and the unknown samples. c. Determine the concentration of adenine in the samples by interpolating their peak area ratios on the standard curve.

References

The difference between adenine, adenosine, and ATP.

An In-depth Technical Guide to the Core Differences Between Adenine (B156593), Adenosine (B11128), and ATP

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenine, adenosine, and adenosine triphosphate (ATP) are fundamental molecules in biochemistry, each with distinct structures and profoundly different roles in cellular function, from genetic information storage to energy transfer and signal transduction. Adenine is the core purine (B94841) nucleobase.[1][2] Adenosine is the resultant nucleoside when adenine binds to a ribose sugar.[1][3] ATP is the primary energy currency of the cell, a nucleotide derivative of adenosine with three phosphate (B84403) groups.[1][4] Misunderstanding the nuanced differences between these molecules can impede research and drug development, particularly in fields targeting purinergic signaling pathways. This guide provides a detailed technical examination of their structural distinctions, functional roles, and the experimental protocols used for their analysis.

Core Molecular and Physicochemical Distinctions

The progression from adenine to ATP is a hierarchical addition of functional groups, which dictates their chemical properties and biological functions.

-

Adenine: A purine nucleobase with a double-ring structure composed of carbon and nitrogen atoms.[1][2] It is the fundamental, unadorned heterocyclic amine. Functionally, adenine is a critical component of nucleic acids (DNA and RNA), where it base-pairs with thymine (B56734) or uracil, respectively.[2][4][5]

-

Adenosine: A nucleoside formed by the covalent attachment of adenine to a ribose sugar molecule via a β-N9-glycosidic bond.[1][3][6] The addition of the ribose sugar makes it more water-soluble than adenine and provides the necessary structure for its role as a signaling molecule and for further phosphorylation.

-

Adenosine Triphosphate (ATP): A nucleotide formed by the addition of a linear chain of three phosphate groups to the 5' carbon of the ribose sugar of adenosine.[7][8][9] The phosphoanhydride bonds linking the second and third phosphate groups are high-energy, making ATP the principal molecule for energy transfer in metabolic processes.[6]

The logical relationship between these molecules is illustrated below.

Quantitative Data Summary

The following table summarizes key quantitative data for adenine, adenosine, and ATP, providing a clear comparison of their physicochemical properties.

| Property | Adenine | Adenosine | Adenosine Triphosphate (ATP) |

| Molecular Formula | C₅H₅N₅[2] | C₁₀H₁₃N₅O₄[3] | C₁₀H₁₆N₅O₁₃P₃ |

| Molar Mass | 135.13 g/mol | 267.24 g/mol | 507.18 g/mol |

| Acidity (pKa) | 4.15, 9.80[4] | ~3.5 (protonated N1), ~12.5 (ribose hydroxyls) | A single adenosine in the ribosomal peptidyl transferase center has a pKa of 7.6.[10] |

| Typical Cellular Conc. | Not typically free | Nanomolar to low micromolar (extracellular) | 1-12 mM (intracellular)[11] |

| Typical Blood Conc. | - | - | 1129-1387 µM[11] |

Functional Roles and Signaling Pathways

While structurally related, the biological functions of these three molecules are distinct. Adenine is primarily a structural component, whereas adenosine and ATP are potent signaling molecules.

Adenine: The Genetic Blueprint Component

Adenine's primary role is informational. As one of the four nucleobases in DNA and RNA, it is essential for storing and transmitting genetic information.[5] It is also a core component of essential coenzymes, including nicotinamide (B372718) adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), which are critical for cellular metabolism.[4][5]

Adenosine: The Neuromodulator and Immunoregulator

Extracellular adenosine is a critical signaling nucleoside that modulates a wide array of physiological processes.[12] Its effects are mediated by four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[13][14] These receptors couple to different G proteins, leading to varied downstream effects, primarily through the modulation of adenylyl cyclase (AC) and cyclic AMP (cAMP) levels.[13]

-

A1 and A3 Receptors: Typically couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.[13]

-

A2A and A2B Receptors: Couple to Gs proteins, which stimulate adenylyl cyclase, causing an increase in intracellular cAMP.[13]

This differential coupling allows adenosine to have opposing effects depending on the receptor subtypes expressed in a given cell type.

References

- 1. What is the mechanism of Adenine? [synapse.patsnap.com]

- 2. Adenine Structure - Properties, and Biological Functions [pw.live]

- 3. youtube.com [youtube.com]

- 4. Adenine - Wikipedia [en.wikipedia.org]

- 5. What is Adenine used for? [synapse.patsnap.com]

- 6. ATP vs ADP: Key Differences and Functions in the Body - Creative Proteomics [creative-proteomics.com]

- 7. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Adenosine triphosphate (ATP) | Definition, Structure, Function, & Facts | Britannica [britannica.com]

- 10. researchgate.net [researchgate.net]

- 11. Advancements in Adenine Nucleotides Extraction and Quantification from a Single Drop of Human Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

The Crossroads of Cellular Energetics: An In-depth Guide to Adenine Metabolism

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Adenine (B156593), a fundamental purine (B94841) nucleobase, stands at the epicenter of cellular metabolism, serving not only as a crucial component of the genetic blueprint in DNA and RNA but also as the core of the cell's primary energy currency, adenosine (B11128) triphosphate (ATP).[1][2][3] Its derivatives are pivotal in a vast array of biological processes, including cellular energy transfer, signal transduction, and the biosynthesis of essential cofactors like nicotinamide (B372718) adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD).[1][3] Dysregulation of adenine metabolic pathways is intrinsically linked to a spectrum of human diseases, ranging from hyperuricemia and gout to immunodeficiencies and cancer, making the enzymes within these pathways compelling targets for therapeutic intervention.[4][5] This technical guide provides a comprehensive overview of the core metabolic pathways involving adenine, detailed experimental protocols for their investigation, and quantitative data to support further research and drug development endeavors.

Core Metabolic Pathways of Adenine

The cellular pool of adenine nucleotides is meticulously maintained through a balance of three interconnected processes: de novo synthesis, the salvage pathway, and catabolism.

De Novo Purine Synthesis

The de novo synthesis pathway constructs purine nucleotides from simple molecular precursors, such as amino acids (glycine, glutamine, and aspartic acid), bicarbonate, and formate.[1][4] This energy-intensive process begins with the synthesis of phosphoribosyl pyrophosphate (PRPP) and culminates in the formation of inosine (B1671953) monophosphate (IMP), the common precursor for both adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).[1][4][6] The pathway to AMP from IMP involves two key enzymatic steps catalyzed by adenylosuccinate synthetase and adenylosuccinate lyase.[6] This pathway is critical for rapidly proliferating cells, such as those in cancer, which have a heightened demand for nucleotides.[4]

The Purine Salvage Pathway

In contrast to the energy-demanding de novo route, the salvage pathway provides an efficient means of recycling purine bases and nucleosides generated from the degradation of DNA and RNA.[7] This pathway is crucial in tissues with limited or absent de novo synthesis capabilities.[7] Two key enzymes are central to adenine salvage:

-

Adenine Phosphoribosyltransferase (APRT): This enzyme catalyzes the conversion of the free base adenine directly to AMP in a reaction that requires PRPP.[4]

-

Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT): HPRT salvages hypoxanthine (B114508) (a precursor to IMP) and guanine.[4]

Deficiencies in these enzymes have significant clinical consequences. A lack of APRT activity leads to an alternative catabolism of adenine, resulting in the formation of the highly insoluble 2,8-dihydroxyadenine (B126177) (2,8-DHA), which can cause nephrolithiasis and kidney failure.[8]

Adenine Catabolism

The catabolism of adenine nucleotides ultimately leads to the production of uric acid in humans.[5][9] The pathway begins with the dephosphorylation of AMP to adenosine or the deamination of AMP to IMP.[10] Under most physiological conditions, the deamination of AMP to IMP, catalyzed by AMP deaminase, is the predominant route.[10][11] IMP is then dephosphorylated to inosine. Adenosine, from the alternative route, is deaminated to inosine by adenosine deaminase. Inosine is subsequently converted to hypoxanthine, which is then oxidized by xanthine (B1682287) oxidase to xanthine and finally to uric acid.[9]

Adenine Derivatives in Cellular Signaling

Beyond their metabolic roles, adenine derivatives are critical signaling molecules.[2] Extracellular ATP and adenosine act as paracrine messengers that modulate immune and inflammatory responses by acting on purinergic receptors.[12] Intracellularly, cyclic adenosine monophosphate (cAMP), derived from ATP, functions as a ubiquitous second messenger in numerous signaling pathways, regulating a wide array of physiological responses.[2][13] Adenosine signaling, in particular, is crucial for cellular adaptation to stress conditions like hypoxia and energy depletion.[14]

Quantitative Data on Adenine Metabolism

The concentrations of adenine nucleotides are tightly regulated and serve as a key indicator of the cell's energetic state, often expressed as the adenylate energy charge (AEC).

Table 1: Representative Concentrations of Adenine Nucleotides in Biological Samples

| Metabolite | Concentration in Human Capillary Blood (µM) | Concentration in HeLa Cells (Purine-Depleted) (pmol/10^6 cells) |

| ATP | 1393.1 ± 189[15] | 4500 ± 500 |

| ADP | 254.8 ± 8[15] | 2300 ± 300 |

| AMP | 76.9 ± 20[15] | 530 ± 70 |

Data compiled from multiple sources. Values are presented as mean ± standard deviation and can vary based on cell type, conditions, and analytical method.

Table 2: Reference Enzyme Activity Ranges

| Enzyme | Sample Type | Normal Activity Range |

| APRT | Red Cell Lysates | 16 – 32 nmol/h/mgHb[16] |

| HPRT | Red Cell Lysates | 80 – 130 nmol/h/mgHb[14] |

| Xanthine Oxidase | Healthy Human Serum | 0 – 1.20 U/l[10] |

Reference ranges are indicative and may vary between laboratories and methodologies.

Experimental Protocols

The study of adenine metabolism relies on a variety of robust analytical techniques. Below are detailed methodologies for key experiments.

Quantification of Adenine Nucleotides by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the simultaneous quantification of ATP, ADP, and AMP.

Methodology:

-

Sample Preparation and Extraction:

-

Rapidly quench metabolic activity by flash-freezing the biological sample in liquid nitrogen or by homogenization in cold 0.4 M perchloric acid.[17]

-

Maintain samples on ice to prevent nucleotide degradation.

-

Centrifuge the homogenate to pellet proteins.

-

Carefully transfer the supernatant to a new tube and neutralize it with a solution like 5 M K₂CO₃ to a pH between 6.6 and 8.0.[17]

-

Centrifuge again to remove the potassium perchlorate (B79767) precipitate. The resulting supernatant contains the extracted nucleotides.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[18]

-

Mobile Phase: An isocratic or gradient system is used. A common mobile phase consists of an aqueous buffer (e.g., 150 mM sodium dihydrogen phosphate (B84403), pH 6.0) and an organic modifier like methanol.[19] Ion-pairing reagents (e.g., tetrabutylammonium (B224687) phosphate) are often included to improve the retention and separation of the highly polar nucleotides.[9]

-

Flow Rate: Typically 1.0 mL/min.[4]

-

Detection: UV absorbance is monitored at 254 nm or 260 nm.[4][19]

-

Temperature: Column temperature is maintained at a constant value, for example, 25°C.[18]

-

-

Quantification:

-

Prepare standard curves for ATP, ADP, and AMP using solutions of known concentrations.

-

Inject standards and samples onto the HPLC system.

-

Identify peaks based on retention times compared to standards.

-

Calculate the concentration of each nucleotide in the samples by comparing the peak area or height to the respective standard curve.

-

Spectrophotometric Assay for Xanthine Oxidase Activity

This assay measures the activity of xanthine oxidase by monitoring the production of uric acid from a substrate.

Methodology:

-

Principle: Xanthine oxidase catalyzes the oxidation of substrates like hypoxanthine or xanthine to uric acid. The formation of uric acid can be directly monitored by the increase in absorbance at approximately 290-295 nm.[4][8]

-

Reagents:

-

Procedure:

-

In a quartz cuvette, mix the phosphate buffer and the substrate solution.

-

Initiate the reaction by adding the enzyme sample.

-

Immediately place the cuvette in a spectrophotometer thermostated at a constant temperature (e.g., 25°C or 37°C).[8][20]

-

Record the increase in absorbance at 290 nm over several minutes.[8][20]

-

-

Calculation:

-

Determine the rate of change in absorbance per minute (ΔA₂₉₀/min) from the initial linear portion of the curve.

-

Calculate the enzyme activity using the molar extinction coefficient of uric acid (approximately 1.22 x 10⁴ M⁻¹cm⁻¹ at 290 nm).[20] One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of uric acid per minute under the specified conditions.[8]

-

Coupled Enzyme Assay for APRT and HPRT Activity

This method measures the activity of the key salvage pathway enzymes APRT and HPRT in cell lysates (e.g., from red blood cells) using an HPLC-based approach.

Methodology:

-

Principle: The enzyme in the cell lysate converts a radiolabeled or non-labeled purine base (adenine for APRT, hypoxanthine for HPRT) and PRPP into the corresponding nucleotide monophosphate (AMP or IMP). The product is then separated from the substrate by HPLC and quantified.[3][14]

-

Reagents:

-

Cell lysate (e.g., red blood cell hemolysate).

-

Reaction buffer (e.g., Tris-HCl, pH 7.4).

-

Substrates: Adenine or hypoxanthine, and PRPP.

-

Magnesium chloride (Mg²⁺), a required cofactor.

-

-

Procedure:

-

Prepare a reaction mixture containing the buffer, substrates, and MgCl₂.

-

Initiate the reaction by adding the cell lysate.

-

Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding a strong acid (e.g., perchloric acid) or by heat inactivation.

-

Centrifuge to remove precipitated proteins.

-

Analyze the supernatant by HPLC to separate and quantify the product (AMP or IMP).[3][14]

-

-

Quantification:

-

The amount of product formed is determined by comparing its peak area to a standard curve.

-

Enzyme activity is typically expressed as nanomoles of product formed per hour per milligram of total protein or hemoglobin (nmol/h/mg protein or nmol/h/mgHb).[16]

-

Conclusion

The metabolic pathways of adenine are fundamental to the life of a cell, governing energy homeostasis, genetic integrity, and cellular communication. A thorough understanding of the de novo, salvage, and catabolic pathways, along with the signaling roles of adenine derivatives, is paramount for advancing research in numerous fields, from oncology to immunology. The experimental protocols and quantitative data presented in this guide offer a robust framework for scientists and drug development professionals to investigate these critical pathways, identify novel therapeutic targets, and develop next-generation treatments for a wide range of metabolic and proliferative diseases.

References

- 1. Continuous AMP Deaminase Assay Kit - Creative BioMart [creativebiomart.net]

- 2. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]

- 3. APRT (Adenine phosphoribosyltransferase) enzyme assay | Synnovis [synnovis.co.uk]

- 4. Adenine Nucleotides Analyzed with HPLC – AppNote [mtc-usa.com]

- 5. Characterization of adenine phosphoribosyltransferase (APRT) activity in Trypanosoma brucei brucei: Only one of the two isoforms is kinetically active - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Xanthine Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]

- 9. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spectrophotometric assay of xanthine oxidase with 2,2'-azino-di(3-ethylbenzthiazoline-6-sulphonate) (ABTS) as chromogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. novocib.com [novocib.com]

- 12. researchgate.net [researchgate.net]

- 13. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 14. HPRT - (Hypoxanthine phosphoribosyltransferase) | Synnovis [synnovis.co.uk]

- 15. HPRT Assay - Eurofins Medical Device Testing [eurofins.com]

- 16. APRT Deficiency | UK Kidney Association [ukkidney.org]

- 17. Effect of isolated AMP deaminase deficiency on skeletal muscle function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. dl.icdst.org [dl.icdst.org]

Adenine Monohydrochloride Hemihydrate: A Technical Guide

Introduction: Adenine (B156593), a purine (B94841) nucleobase, is a fundamental component of nucleic acids (DNA and RNA) and energy-carrying molecules like adenosine (B11128) triphosphate (ATP). [1]In research and pharmaceutical development, adenine is often utilized in a salt form to improve its stability and solubility. This guide provides a detailed technical overview of adenine monohydrochloride hemihydrate (C₅H₅N₅·HCl·½H₂O), a specific crystalline form of adenine, focusing on its physicochemical properties, synthesis, characterization, and biological relevance for researchers and drug development professionals.

Physicochemical Properties

The hydrochloride salt of adenine, in its hemihydrate form, possesses distinct properties that are critical for its handling, formulation, and application in experimental settings. Quantitative data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 6055-72-7 | [2][3] |

| Molecular Formula | C₅H₅N₅·HCl·½H₂O | [] |

| Molecular Weight | 180.60 g/mol | [] |

| Appearance | White to off-white crystalline powder | [2][5] |

| Melting Point | ~289-291°C (decomposes) | [2] |

| Solubility | Soluble in water (50 mg/mL) | [2][5] |

| Storage | Room temperature, inert atmosphere, protect from light | [1][2] |

Synthesis and Characterization

The preparation and verification of this compound are crucial steps for ensuring the quality and reliability of experimental results. Below are representative protocols for its synthesis and characterization.

Experimental Protocol: Synthesis and Crystallization

This protocol describes a standard laboratory procedure for the synthesis of this compound from adenine base.

Objective: To synthesize and crystallize this compound with high purity.

Materials:

-

Adenine (C₅H₅N₅)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Deionized Water

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Erlenmeyer flask

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: Suspend 10.0 g of adenine in 150 mL of deionized water in an Erlenmeyer flask. Heat the suspension to 80-90°C with continuous stirring to facilitate dissolution. Adenine has limited solubility in neutral water, so a complete solution may not be formed initially.

-

Acidification: While maintaining the temperature and stirring, slowly add concentrated hydrochloric acid dropwise until all the adenine has dissolved and the solution becomes clear. The formation of the hydrochloride salt significantly increases its aqueous solubility. An additional slight excess of HCl can be added to ensure complete conversion.

-

Decolorization (Optional): If the solution has a noticeable color, add a small amount of activated charcoal and stir for 10-15 minutes at 80°C. Hot-filter the solution to remove the charcoal.

-

Crystallization: Allow the clear, hot solution to cool slowly to room temperature. The hemihydrate crystals will begin to precipitate. For improved yield, the flask can be subsequently placed in an ice bath for 1-2 hours.

-

Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of cold ethanol to remove any residual soluble impurities.

-

Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight. The final product is a white crystalline solid.

Experimental Protocol: Compound Characterization

To confirm the identity, purity, and hydrate (B1144303) state of the synthesized compound, a combination of analytical techniques should be employed.

Objective: To verify the structure, purity, and water content of the synthesized this compound.

Methods:

-

Powder X-Ray Diffraction (PXRD):

-

Purpose: To confirm the crystalline phase and compare it with known patterns for the hemihydrate form.

-

Procedure: A small amount of the dried crystalline sample is gently packed into a sample holder. The sample is analyzed using a diffractometer, typically with Cu Kα radiation. The resulting diffraction pattern is recorded over a 2θ range (e.g., 5° to 50°) and compared against a reference diffractogram if available.

-

-

Thermogravimetric Analysis (TGA):

-

Purpose: To determine the water content and assess thermal stability. The hemihydrate form should exhibit a specific weight loss corresponding to 0.5 moles of water per mole of the compound.

-

Procedure: A precise amount of the sample (5-10 mg) is placed in a TGA crucible. The sample is heated at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen). The weight loss is recorded as a function of temperature. For the hemihydrate (MW 180.60), the theoretical water content is (9.01 / 180.60) * 100% ≈ 4.99%. A weight loss step corresponding to this value should be observed before the onset of decomposition.

-

-

Differential Scanning Calorimetry (DSC):

-

Purpose: To determine the melting point and decomposition temperature, and to observe thermal events like dehydration.

-

Procedure: A small, weighed sample is sealed in an aluminum pan. The sample is heated at a constant rate, and the heat flow to the sample is measured relative to an empty reference pan. The resulting thermogram will show endothermic peaks corresponding to dehydration and melting/decomposition.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the molecular structure of the adenine moiety.

-

Procedure: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). ¹H and ¹³C NMR spectra are acquired. The chemical shifts and coupling constants should be consistent with the structure of the protonated adenine molecule.

-

Biological Context and Signaling Pathways

While this compound is a synthetic salt form, its biological relevance stems from the adenine molecule. Adenine is a precursor to adenosine, a critical signaling nucleoside that modulates a wide range of physiological processes by activating four G-protein coupled receptors (GPCRs): A1, A2A, A2B, and A3. [6][7]These receptors are key targets in drug development for inflammation, pain, and cardiovascular diseases. [7][8]

Adenosine Receptor Signaling Pathway

The activation of adenosine receptors triggers distinct downstream signaling cascades. A1 and A3 receptors typically couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. [7]Conversely, A2A and A2B receptors couple to Gs proteins, which activate adenylyl cyclase and increase cAMP levels. [7]This dual regulation allows adenosine to exert fine-tuned control over cellular function. [9]

General Experimental Workflow

The development and study of a chemical entity like this compound follow a logical progression from synthesis to comprehensive characterization and, finally, to application in biological assays. This workflow ensures that the material used in subsequent experiments is well-defined, pure, and structurally correct.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Adenine hydrochloride hemihydrate | 6055-72-7 [chemicalbook.com]

- 3. Adenine hydrochloride hemihydrate | 6055-72-7 [amp.chemicalbook.com]

- 5. ADENINE MONOHYDROCHLORIDE [chembk.com]

- 6. Extracellular Adenosine Signaling in Molecular Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]

- 9. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Genetic Research: An In-depth Technical Guide to the Significance of Adenine

A comprehensive whitepaper for researchers, scientists, and drug development professionals on the multifaceted role of adenine (B156593) in genetics and beyond.

Adenine, a fundamental purine (B94841) nucleobase, is a cornerstone of molecular biology and genetic research. Its significance extends far beyond its canonical role as a building block of the nucleic acids DNA and RNA. Adenine and its derivatives are central to cellular energy metabolism, intricate signaling cascades, and the development of novel therapeutic agents. This technical guide provides an in-depth exploration of adenine's pivotal functions, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and workflows to empower researchers in their scientific endeavors.

Core Functions of Adenine in Genetic Information and Cellular Energetics

Adenine is indispensable for the storage and transmission of genetic information. Within the DNA double helix, adenine (A) forms two hydrogen bonds with thymine (B56734) (T), a pairing crucial for the stability and replication of the genetic code.[1] In RNA, adenine pairs with uracil (B121893) (U), facilitating the transcription of genetic information into messenger RNA (mRNA) and its subsequent translation into proteins.

Beyond its role in nucleic acids, adenine is the structural basis for adenosine (B11128) triphosphate (ATP), the universal energy currency of the cell.[2] The high-energy phosphate (B84403) bonds of ATP power a vast array of cellular processes, including muscle contraction, nerve impulse propagation, and chemical synthesis.[2] The continuous cycle of ATP hydrolysis to adenosine diphosphate (B83284) (ADP) and adenosine monophosphate (AMP), and its subsequent regeneration, is fundamental to life.

Adenine is also a core component of essential cofactors, including nicotinamide (B372718) adenine dinucleotide (NAD), flavin adenine dinucleotide (FAD), and Coenzyme A. These molecules are vital for cellular respiration and a multitude of metabolic reactions.[3]

Quantitative Data on Adenine and its Derivatives

Understanding the quantitative aspects of adenine and its derivatives is crucial for experimental design and data interpretation in genetic and pharmacological research. The following tables summarize key quantitative data related to adenine nucleotide concentrations, enzyme kinetics, and the binding affinities of adenine-based molecules.

| Cell Type/Tissue | ATP Concentration (mM) | ADP Concentration (µM) | AMP Concentration (µM) | Reference |

| Mammalian Muscle Cells | 1 - 10 | - | - | [4][5] |

| Sycamore Cells (Cytoplasm) | 0.45 ± 0.04 | 73 ± 13 | - | [6] |

| Human Bronchial Epithelial Cells | - | - | - | [7] |

Table 1: Cellular Concentrations of Adenine Nucleotides. The concentrations of ATP, ADP, and AMP can vary significantly depending on the cell type and metabolic state.

| Enzyme | Substrate | K_m_ | V_max_ | Reference |

| Adenosine Deaminase | Adenosine | 37.6 µM | 15.7 µM min⁻¹ | [8] |

| Adenosine Deaminase | Adenosine | 5.3 x 10⁻⁵ M | - | [9] |

| Adenylate Kinase | - | - | - | [10][11][12][13][14] |

| Adenine Phosphoribosyltransferase (T. brucei) | Adenine | - | - | [15][16] |

Table 2: Kinetic Parameters of Key Enzymes in Purine Metabolism. K_m_ (Michaelis constant) reflects the substrate concentration at half-maximal velocity, and V_max_ represents the maximum reaction rate.

| Molecule | Receptor/Enzyme | IC_50_ / K_d_ / K_i_ | Value | Reference |

| 2MeSATP | P2Y12 Receptor | IC_50_ | 13.5 ± 4.8 µM | [11] |

| ATP | P2Y12 Receptor | IC_50_ | 838 ± 610 µM | [11] |

| 2ClATP | P2Y12 Receptor | IC_50_ | 1280 ± 1246 µM | [11] |

| Cangrelor | P2Y12 Receptor | IC_50_ | 17 nM | [17] |

| Prasugrel Metabolite | P2Y12 Receptor | IC_50_ | 1.3 µM | [17] |

| Ticagrelor (B1683153) | P2Y12 Receptor | K_i_ | 2.0 nM | [18] |

| LUF5835 | A2A Adenosine Receptor | K_i_ | 15 ± 4 nM | [13] |

| CGS21680 | A2A Adenosine Receptor | K_i_ | 376 ± 12 nM | [13] |

| [³H]adenine | Adenine Receptor (rat brain) | K_d_ | 27.2 nM | [2] |

| 2-fluoroadenine | Adenine Receptor (rat brain) | K_i_ | 620 nM | [2] |

| P1,P5-di(adenosine 5')pentaphosphate (Ap5A) | Adenylate Kinase | - | Inhibitor at ~2 µM | [4] |

Table 3: Binding Affinities and Inhibitory Concentrations of Adenine Analogs and Drugs. IC_50_ is the half-maximal inhibitory concentration, K_d_ is the dissociation constant, and K_i_ is the inhibitory constant.

Adenine in Cellular Signaling

Adenine and its derivatives, particularly adenosine and ATP, are crucial extracellular signaling molecules that mediate a wide range of physiological processes through purinergic receptors. These receptors are broadly classified into P1 receptors (responsive to adenosine) and P2 receptors (responsive to ATP and ADP).

Adenosine Signaling Pathway

Extracellular adenosine is primarily generated from the hydrolysis of released ATP by ectonucleotidases CD39 and CD73. Adenosine then binds to one of four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[18][19] Activation of these receptors modulates the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling events.[19]

P2Y Purinergic Signaling Pathway

The P2Y receptor family consists of eight GPCR subtypes that are activated by ATP, ADP, UTP, UDP, and UDP-glucose.[20] These receptors are coupled to various G proteins, leading to the activation of downstream signaling cascades, including the phospholipase C (PLC) pathway, which results in an increase in intracellular calcium concentration.

References

- 1. Item - A flow diagram of the microliter-scale high-throughput screening system. - Public Library of Science - Figshare [plos.figshare.com]

- 2. Evidence for the functional expression and pharmacological characterization of adenine receptors in native cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 6. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Capture-SELEX: Selection Strategy, Aptamer Identification, and Biosensing Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchwith.montclair.edu [researchwith.montclair.edu]

- 9. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. blog.alphalifetech.com [blog.alphalifetech.com]

- 11. researchgate.net [researchgate.net]

- 12. static.igem.org [static.igem.org]

- 13. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Characterization of adenine phosphoribosyltransferase (APRT) activity in Trypanosoma brucei brucei: Only one of the two isoforms is kinetically active - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular enzymology of the DNA mismatch repair (MMR) pathway — Biochemie [uni-giessen.de]

- 20. The P2Y12 receptor as a target of antithrombotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Adenine in the Coenzymes NAD and FAD: A Technical Guide for Researchers

An in-depth exploration of the structure, function, and therapeutic targeting of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD) and Flavin Adenine Dinucleotide (FAD), with a focus on the central role of their adenine component. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the biochemistry, signaling functions, and analytical methodologies related to these essential coenzymes.

Introduction: Adenine as a Linchpin in Cellular Metabolism

Adenine, a purine (B94841) nucleobase, is a fundamental building block of life, most famously known for its role in the genetic code. However, its significance extends far beyond DNA and RNA. Adenine serves as the structural core for a variety of essential coenzymes, most notably Nicotinamide Adenine Dinucleotide (NAD) and Flavin Adenine Dinucleotide (FAD). These molecules are indispensable for a vast array of cellular processes, acting as critical electron carriers in metabolic redox reactions and as signaling molecules in a diverse range of pathways.[1][2][3][4] The adenine moiety provides a crucial scaffold for the attachment of other functional groups, enabling the unique biochemical properties of NAD and FAD.[5]

This technical guide will delve into the multifaceted roles of adenine as a component of NAD and FAD, exploring their structure, function in redox and non-redox signaling, and their relevance as targets for drug development. We will provide a detailed examination of experimental protocols for their quantification and present key quantitative data to serve as a valuable resource for researchers in the field.

The Structural Significance of Adenine in NAD and FAD

The molecular architecture of both NAD and FAD hinges on the presence of adenine. This purine base, linked to a ribose sugar and phosphate (B84403) groups, forms the adenosine (B11128) portion of these coenzymes, providing a stable and recognizable anchor for enzymatic binding.

Nicotinamide Adenine Dinucleotide (NAD) is a dinucleotide composed of two nucleotides joined through their phosphate groups. One nucleotide contains an adenine base and the other a nicotinamide base.[6][7] The adenine component is crucial for the correct positioning of the coenzyme within the active site of NAD-dependent enzymes.[2][8]

Flavin Adenine Dinucleotide (FAD) also consists of two main components: adenosine monophosphate (AMP) and flavin mononucleotide (FMN), linked by a pyrophosphate bond.[7][9] The adenine part of FAD is essential for its interaction with a wide range of flavoproteins.[2][8]

The binding of the adenine moiety to proteins often involves a conserved structural motif, highlighting its fundamental importance in enzyme-coenzyme interactions. This recognition is typically achieved through a combination of hydrogen bonds and hydrophobic interactions with the protein backbone and side chains.[2][8]

Adenine-Containing Coenzymes in Cellular Redox Homeostasis

The primary and most well-understood function of NAD and FAD is their role as electron carriers in cellular respiration and other metabolic pathways.[1][10] They exist in both oxidized (NAD⁺, FAD) and reduced (NADH, FADH₂) forms, allowing them to accept and donate electrons in a wide variety of enzymatic reactions.[2][3]

-

NAD⁺/NADH: NAD⁺ acts as a key oxidizing agent in catabolic pathways such as glycolysis and the citric acid cycle, accepting electrons to become NADH.[10][11] The resulting NADH then donates these electrons to the electron transport chain, driving the production of ATP. The ratio of NAD⁺ to NADH is a critical indicator of the cell's redox state and metabolic health.[7][12]

-

FAD/FADH₂: FAD serves a similar role, accepting electrons in reactions such as the Krebs cycle (in the conversion of succinate (B1194679) to fumarate (B1241708) by succinate dehydrogenase) and fatty acid β-oxidation to form FADH₂.[9][13] FADH₂ then transfers its electrons to Complex II of the electron transport chain.[14][15]

The adenine component of these molecules is not directly involved in the electron transfer process, which occurs at the nicotinamide and flavin rings, respectively. However, the precise binding of the adenine moiety to the enzyme is a prerequisite for the efficient and specific transfer of electrons.

Beyond Redox: Adenine's Role in NAD and FAD Signaling

In recent years, it has become increasingly clear that NAD and, to a lesser extent, FAD, are not just passive players in metabolism but also active signaling molecules involved in a variety of non-redox cellular processes.[1][7][16]

NAD-Dependent Signaling Pathways

NAD⁺ is a crucial substrate for several families of enzymes that mediate post-translational modifications and cellular signaling:[3][7]

-

Sirtuins (SIRTs): These are a class of NAD⁺-dependent deacetylases and ADP-ribosyltransferases that play critical roles in regulating gene expression, DNA repair, metabolism, and aging.[1] Sirtuins utilize NAD⁺ to remove acetyl groups from lysine (B10760008) residues on histones and other proteins.

-

Poly(ADP-ribose) Polymerases (PARPs): PARPs are a family of enzymes that catalyze the transfer of ADP-ribose units from NAD⁺ to target proteins, a process known as poly(ADP-ribosylation). This modification is centrally involved in DNA repair, genome stability, and cell death pathways.[7]

-

cADPR Synthases (CD38/CD157): These enzymes use NAD⁺ to generate cyclic ADP-ribose (cADPR), a second messenger that mobilizes intracellular calcium stores.

The signaling pathways involving these NAD⁺-consuming enzymes are critical for cellular homeostasis and are implicated in numerous diseases, making them attractive targets for drug development.

FAD in Non-Redox Signaling

While the non-redox signaling roles of FAD are less established than those of NAD, emerging evidence suggests its involvement in processes beyond simple electron transfer.[7][17]

-

Cryptochromes and the Circadian Clock: FAD is a crucial cofactor for cryptochromes, which are blue-light photoreceptors and key components of the circadian clock machinery in many organisms.[18][19] The redox state of FAD within cryptochromes is thought to be critical for their signaling activity.

-

DNA Repair: Some DNA repair enzymes, such as photolyases, utilize FAD as a cofactor to repair UV-induced DNA damage.[16]

-

Chromatin Remodeling: FAD is a cofactor for lysine-specific demethylase 1 (LSD1), an enzyme that plays a significant role in chromatin remodeling and gene expression by removing methyl groups from histones.[9]

Further research is needed to fully elucidate the extent and mechanisms of FAD-dependent non-redox signaling.

Quantitative Data on NAD and FAD

The intracellular concentrations and redox states of NAD and FAD are tightly regulated and vary between different tissues and subcellular compartments. These quantitative parameters are critical for understanding cellular metabolic status and for developing targeted therapies.

Intracellular Concentrations of NAD and FAD

| Coenzyme | Tissue/Cell Type | Concentration (µM) | Subcellular Location | Reference(s) |

| NAD⁺ | Rat Liver | ~300 | Cytosol | [7] |

| Rat Liver | 400-700 | Mitochondria | [7] | |

| Mouse Liver | 596.0 nmol/g | Whole Tissue | [4] | |

| NADH | Rat Liver | ~50 | Cytosol | [7] |

| Rat Liver | 50-100 | Mitochondria | [7] | |

| Mouse Liver | 66.4 nmol/g | Whole Tissue | [4] | |

| FAD | Mammalian Cells | 2.2-17.0 amol/cell | Whole Cell | [20] |

| Rat Liver Nuclei | ~300 pmol/mg protein | Nucleus | [21] | |

| Normal Mouse Skin | 0.25 pmol | Whole Tissue | [6] | |

| FADH₂ | - | - | - | - |

Note: Concentrations can vary significantly based on the metabolic state of the cell and the analytical method used. Data for FADH₂ is less readily available due to its instability.

NAD⁺/NADH and FAD/FADH₂ Ratios

The ratio of the oxidized to the reduced form of these coenzymes is a key indicator of the cellular redox environment.

| Ratio | Subcellular Location | Typical Value | Significance | Reference(s) |

| NAD⁺/NADH | Cytoplasm (Healthy Mammalian Tissue) | ~700:1 | Favors oxidative reactions | [7] |

| Mitochondria | 7-8:1 | Reflects active oxidative phosphorylation | [22] | |

| FAD/FADH₂ | Mitochondria | - | Important for mitochondrial ROS formation | [23] |

Note: The FAD/FADH₂ ratio is more challenging to measure directly but is a critical parameter in mitochondrial bioenergetics.

Experimental Protocols for NAD and FAD Analysis

Accurate quantification of NAD, FAD, and their reduced forms is essential for research in this field. A variety of methods are available, each with its own advantages and limitations.

Quantification of NAD and NADH

This method offers high sensitivity and specificity for the simultaneous quantification of NAD⁺ and its metabolites.

Sample Preparation and Extraction:

-

Harvest cells or tissues and immediately quench metabolism by flash-freezing in liquid nitrogen.

-

For tissues, pulverize the frozen sample to a fine powder.

-

Extract metabolites using a cold solvent mixture, such as 80% methanol (B129727) or a 40:40:20 mixture of acetonitrile (B52724):methanol:water with 0.1 M formic acid.

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection.

This colorimetric or fluorometric assay provides a high-throughput method for measuring total NAD⁺ and NADH or their individual concentrations.

Principle: The assay utilizes a cycling reaction in which NAD⁺ (or NADH) is a limiting component. The rate of the reaction, which produces a colored or fluorescent product, is proportional to the concentration of NAD⁺ (or NADH) in the sample.

General Protocol:

-

Prepare cell or tissue lysates.

-

To measure NAD⁺, pretreat the sample to degrade NADH. To measure NADH, pretreat to degrade NAD⁺. For total NAD, no pretreatment is necessary.

-

Prepare a standard curve using known concentrations of NAD⁺ or NADH.

-

Add the cycling reagent mix (containing the enzymes and substrate) to the samples and standards.

-

Incubate at room temperature, protected from light.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

Calculate the concentration of NAD⁺ or NADH in the samples based on the standard curve.

Quantification of FAD and FADH₂

A similar approach to NAD⁺ quantification can be used for FAD, with some modifications.